2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 365.1 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₂N₄O₂S.
- Fragmentation : Loss of COOH (44 Da) and thienyl group (83 Da) observed in related compounds.
Comparative Structural Analysis with Related Derivatives
Table 2: Structural and Functional Comparisons
Key differences include:
- Electronic Effects : The 2-thienyl group in the target compound enhances electron density at position 7 compared to phenyl or alkoxy substituents.
- Solubility : The carboxylic acid group improves aqueous solubility relative to methylsulfanyl or ethoxy derivatives.
- Synthetic Accessibility : The dihydro pyrimidine ring simplifies reduction steps compared to fully aromatic analogs.
Properties
Molecular Formula |
C16H12N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H12N4O2S/c21-15(22)11-9-12(13-7-4-8-23-13)20-16(17-11)18-14(19-20)10-5-2-1-3-6-10/h1-9,12H,(H,21,22)(H,17,18,19) |
InChI Key |
NVVZCCKTWCGBID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C=C(NC3=N2)C(=O)O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction conditions usually involve heating the mixture at elevated temperatures (e.g., 80°C) for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of scalable microwave reactors. These methods ensure consistent product quality and higher throughput. The use of green chemistry principles, such as solvent-free conditions and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Functionalization at the Carboxylic Acid Group
The carboxylic acid moiety undergoes derivatization to enhance solubility or biological activity:
These reactions retain the heterocyclic core while modifying the carboxyl group’s electronic properties. For example, ethyl ester formation reduces polarity, enhancing cellular uptake.
Electrophilic Substitution on the Thienyl Ring
The electron-rich thienyl substituent participates in electrophilic reactions:
| Reaction | Conditions | Site Selectivity | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 of thiophene | 5-Nitro-thienyl derivatives |
| Sulfonation | SO₃/H₂SO₄, 50°C | C3 of thiophene | Sulfonated analogs with enhanced H-bonding capacity |
The thienyl group’s π-electron density directs electrophiles to specific positions, enabling regioselective modifications .
Reduction of the Dihydropyrimidine Ring
The 4,7-dihydro-pyrimidine segment undergoes controlled reduction:
| Reduction Method | Catalyst/Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| Catalytic Hydrogenation | H₂/Pd-C, ethanol | Saturated pyrimidine ring | Predominantly cis-diastereomers |
| Sodium Borohydride | NaBH₄, THF, 0°C | Partial reduction to mono-hydro derivatives | Retains planar triazole geometry |
Complete saturation of the dihydro-pyrimidine ring alters conformational flexibility, impacting binding to biological targets like viral polymerases .
Cross-Coupling Reactions
The phenyl group enables transition-metal-catalyzed couplings:
| Reaction | Catalyst | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Library diversification for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Introduces basic N-centers for catalysis |
These reactions exploit the aryl halide precursors of the phenyl group, enabling late-stage diversification .
Photophysical Modifications
The triazolo-pyrimidine core exhibits tunable fluorescence upon functionalization:
| Modification | Method | Emission λ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Formylation at C3 | Vilsmeier-Haack reagent (POCl₃) | 450–470 | 0.44 |
| Alkynylation at C7 | Sonogashira coupling | 420–440 | 0.32 |
Such derivatives serve as fluorophores in bioimaging, with Stokes shifts >100 nm reducing self-quenching .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to disrupt the interaction between viral proteins essential for the replication of influenza A virus. The compound acts by inhibiting the heterodimerization of the PA-PB1 interface in the viral RNA-dependent RNA polymerase complex, showcasing promising anti-influenza activity .
Antimicrobial Properties
The compound has demonstrated significant antibacterial activity against various strains of bacteria. Its derivatives have been shown to possess broad-spectrum antibacterial properties, making them candidates for further development as antimicrobial agents . The presence of the triazole ring is believed to enhance its interaction with bacterial targets.
Anticancer Potential
Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies on related triazolo-pyrimidine compounds have shown effectiveness against K562 and MCF-7 cancer cell lines, suggesting that modifications to the structure can yield compounds with enhanced anticancer activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Influenza Virus Research : A study demonstrated that specific derivatives could effectively inhibit viral replication by targeting protein-protein interactions within the polymerase complex .
- Antibacterial Evaluation : Another investigation reported that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .
- Anticancer Studies : Research involving cellular assays indicated that some analogs significantly reduced cell viability in cancer lines through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism by which 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects typically involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous triazolo[1,5-a]pyrimidine derivatives.
Table 1: Structural Comparison of Key Derivatives
Key Research Findings and Trends
Regioselectivity in Synthesis : Acidic conditions favor 5-phenyl-7-methyl substitution, while ILs promote 5-methyl-7-phenyl isomers, highlighting the role of solvent polarity in directing regiochemistry .
Thienyl vs. Phenyl Substituents : Thienyl groups enhance π-π stacking interactions in drug-receptor binding compared to phenyl, as seen in related triazolopyrimidines targeting HSV-1 .
Carboxylic Acid vs. Ester Bioavailability : Carboxylic acid derivatives exhibit higher aqueous solubility but lower membrane permeability than ester analogues, necessitating prodrug strategies .
Nitro and Methoxy Groups : Nitro-substituted derivatives show superior anticancer activity, while methoxy groups improve antifungal potency but reduce metabolic stability .
Biological Activity
2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of considerable interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure
The compound features a unique heterocyclic structure that incorporates a triazole and pyrimidine moiety. The presence of the phenyl and thienyl groups contributes to its diverse biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.
| Compound | Activity | Mechanism |
|---|---|---|
| 2-Phenyl-7-(2-thienyl)-... | Antibacterial | Inhibition of cell wall synthesis |
| Similar derivatives | Antifungal | Disruption of fungal cell membrane |
Anticancer Activity
The triazolo-pyrimidine scaffold has been linked to anticancer activity in several studies. For example, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Case Study : A study reported that certain derivatives of triazolo-pyrimidines exhibited significant cytotoxicity against HeLa cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Anticonvulsant Activity
The anticonvulsant properties of triazolo derivatives have been explored in various animal models. For instance, compounds have been evaluated using the Maximal Electroshock (MES) test.
- Findings : In a study involving several derivatives, one compound demonstrated an effective ED50 value of 84.9 mg/kg, indicating potent anticonvulsant activity comparable to standard medications like carbamazepine.
Structure-Activity Relationship (SAR)
The biological activity of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be influenced by structural modifications. Substituents at specific positions on the pyrimidine or triazole rings can enhance or diminish biological activity.
Key SAR Insights :
- Substituent Effects : The presence of electron-donating groups enhances antimicrobial activity.
- Positioning : Modifications at the 5 or 6 positions on the pyrimidine ring can significantly affect anticancer efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
Answer: The synthesis of structurally related triazolopyrimidine derivatives often employs cyclocondensation reactions. A typical protocol involves:
- Catalyst selection : Use of 1,1,3,3-tetramethylguanidinium (TMDP) in ethanol/water (1:1 v/v) to facilitate cyclization. TMDP is preferred over piperidine due to regulatory restrictions on the latter .
- Reaction monitoring : Thin-layer chromatography (TLC) on silica gel plates (e.g., SIL G/UV 254) with ethyl acetate/light petroleum (3:7) as the mobile phase .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) .
- Safety note : TMDP is highly toxic; handle with appropriate personal protective equipment (PPE) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: Key characterization techniques include:
- NMR spectroscopy : and NMR (400 MHz, DMSO- or CDCl) to confirm substituent positions and ring closure .
- IR spectroscopy : Identification of carboxylic acid (-COOH) and heterocyclic stretching vibrations .
- Melting point analysis : Büchi B-545 apparatus to verify purity (expected range: 280–295°C for analogous triazolopyrimidines) .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to improve reaction yield and purity?
Answer: Optimization strategies include:
- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol/water) systems to balance solubility and reaction rate. Ethanol/water (1:1 v/v) is reported to enhance regioselectivity in similar heterocycles .
- Catalyst alternatives : Replace TMDP with non-toxic bases like DBU (1,8-diazabicycloundec-7-ene) or explore microwave-assisted catalysis to reduce reaction time .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratios .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Answer: Address discrepancies via:
- Mechanistic validation : Use DFT calculations to model the cyclization transition state and compare with experimental kinetics. For example, steric hindrance from the thienyl group may slow reactivity despite favorable electronic profiles .
- Isotopic labeling : Introduce or labels to track intermediate formation via NMR or mass spectrometry .
- Cross-validation : Replicate reactions under inert (N) vs. ambient conditions to assess oxidative byproduct formation .
Q. How does the substitution pattern (phenyl vs. thienyl groups) influence electronic properties and bioactivity?
Q. How to address conflicting reports on the stability of the carboxylic acid moiety during synthesis?
Answer:
- pH control : Maintain acidic conditions (pH 4–5) to prevent decarboxylation. Use acetic acid/water mixtures during workup .
- Protecting groups : Temporarily protect the -COOH group as an ethyl ester (e.g., using ethyl chloroformate) and deprotect post-cyclization .
- Controlled heating : Avoid temperatures >100°C to minimize thermal degradation .
Methodological Resources
- Spectral databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous triazolopyrimidines .
- Safety protocols : Follow OSHA guidelines for handling toxic catalysts (e.g., TMDP) and dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
